1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Biological Activity
1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as EDMPCA) is a compound that belongs to the dihydropyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of EDMPCA, highlighting its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₃NO₃
- CAS Number : 30533041
- Molecular Weight : 197.22 g/mol
Cytotoxicity
Recent studies have demonstrated that EDMPCA exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the HCT-15 colon cancer cell line, where it displayed an IC50 value of 9.24 µM, indicating potent inhibitory effects on tumor growth.
Compound | IC50 (µM) | Cell Line |
---|---|---|
EDMPCA | 9.24 ± 0.9 | HCT-15 |
Compound 3a | 7.94 ± 1.6 | HCT-15 |
Compound 3f | 15.47 ± 0.72 | HCT-15 |
The cytotoxic effects were further evaluated through in silico studies that suggested a strong interaction with proteins involved in apoptosis pathways, particularly PARP-1, enhancing its potential as an antineoplastic agent .
Antimicrobial Activity
EDMPCA has also been investigated for its antimicrobial properties. A study focusing on a library of dihydropyridine derivatives reported that compounds similar to EDMPCA showed significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism was attributed to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
The biological activity of EDMPCA is primarily linked to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through enzyme inhibition:
- Apoptosis Induction : The compound's interaction with PARP-1 suggests that it may facilitate programmed cell death in cancer cells by disrupting DNA repair mechanisms.
- Enzyme Inhibition : The antimicrobial effects are likely due to the compound's binding affinity for DNA gyrase, which is essential for bacterial DNA replication and transcription.
Study 1: Cytotoxic Effects on HCT-15 Cells
A comprehensive study evaluated the cytotoxicity of various dihydropyridine derivatives against HCT-15 cells. Among these, EDMPCA exhibited a promising IC50 value, suggesting its potential as an effective chemotherapeutic agent. The study utilized both experimental assays and computational modeling to predict the compound's behavior in biological systems .
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of EDMPCA derivatives against Staphylococcus aureus. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their effective inhibition of bacterial growth through specific enzyme targeting .
Properties
IUPAC Name |
1-ethyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-11-7(3)5-6(2)8(9(11)12)10(13)14/h5H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBHEXXKVUJJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652727 | |
Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24667-06-9 | |
Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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